molecular formula C13H18BrN B14029964 1-(2-Bromo-4,6-dimethylphenyl)piperidine

1-(2-Bromo-4,6-dimethylphenyl)piperidine

Cat. No.: B14029964
M. Wt: 268.19 g/mol
InChI Key: BEUZDBXGLFCTRT-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,6-dimethylphenyl)piperidine is an organic compound with the molecular formula C13H18BrN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and two methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4,6-dimethylphenyl)piperidine typically involves the bromination of 4,6-dimethylphenylpiperidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactions or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4,6-dimethylphenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azido-4,6-dimethylphenyl)piperidine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 1-(2-phenyl-4,6-dimethylphenyl)piperidine.

Scientific Research Applications

1-(2-Bromo-4,6-dimethylphenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,6-dimethylphenyl)piperidine depends on its specific application. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, through binding or inhibition. The presence of the bromine atom and methyl groups can influence its binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4,6-dimethylphenyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromo-4-methylphenyl)piperidine: Lacks one of the methyl groups on the phenyl ring.

    1-(2-Bromo-4,6-dimethylphenyl)morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

1-(2-Bromo-4,6-dimethylphenyl)piperidine is unique due to the specific combination of the bromine atom and two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

1-(2-bromo-4,6-dimethylphenyl)piperidine

InChI

InChI=1S/C13H18BrN/c1-10-8-11(2)13(12(14)9-10)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3

InChI Key

BEUZDBXGLFCTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N2CCCCC2)C

Origin of Product

United States

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